molecular formula C6H7IN2O2 B2430873 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid CAS No. 2490402-57-6

2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid

Cat. No.: B2430873
CAS No.: 2490402-57-6
M. Wt: 266.038
InChI Key: ZPNGQZDNXUOHCW-UHFFFAOYSA-N
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Description

2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid is a chemical compound characterized by the presence of an iodine atom, a methyl group, and a pyrazole ring attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid typically involves the iodination of a pyrazole derivative followed by the introduction of an acetic acid group. The reaction conditions often require the use of iodine or iodinating agents, along with appropriate solvents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the removal of the iodine atom or other functional groups.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The iodine atom and pyrazole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-2-methylpyrazol-3-yl)acetic acid
  • 2-(4-Chloro-2-methylpyrazol-3-yl)acetic acid
  • 2-(4-Fluoro-2-methylpyrazol-3-yl)acetic acid

Uniqueness

2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs

Properties

IUPAC Name

2-(4-iodo-2-methylpyrazol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O2/c1-9-5(2-6(10)11)4(7)3-8-9/h3H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNGQZDNXUOHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)I)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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